N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate
Description
Properties
IUPAC Name |
2-(dimethylamino)ethanol;octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C4H11NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)3-4-6/h2-7H2,1H3,(H,9,10);6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUYQPMOYYTIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CN(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate typically involves the reaction of dimethylamine with 2-chloroethanol to form N,N-dimethyl(2-hydroxyethyl)amine. This intermediate is then reacted with octanoic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The octanoate group can be substituted with other carboxylates or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N,N-dimethyl(2-oxoethyl)ammonium octanoate.
Reduction: Formation of N,N-dimethyl(2-hydroxyethyl)amine and octanol.
Substitution: Formation of N,N-dimethyl(2-hydroxyethyl)ammonium derivatives with various carboxylates.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Name : N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate
- CAS Number : 108067-35-2
- Molecular Formula : C₁₂H₂₇NO₃
- Molecular Weight : 233.351 g/mol
This compound is characterized by a hydrophilic head group and a hydrophobic octanoate tail, which contributes to its surfactant properties.
Surfactant Applications
This compound exhibits significant surfactant properties, making it useful in various industrial applications:
- Emulsification : Its ability to stabilize emulsions is crucial in the formulation of cosmetics, pharmaceuticals, and food products.
- Detergency : The compound acts as an effective cleaning agent due to its amphiphilic nature, which allows it to interact with both water and oils.
- Coating Agents : It is utilized in creating coatings for surfaces that require hydrophobic properties while maintaining some degree of hydrophilicity.
Drug Delivery Systems
Recent studies have highlighted the potential of this compound in drug delivery:
- Lipid Nanoparticles : The compound can be incorporated into lipid nanoparticles for the delivery of mRNA and other therapeutic agents. Its quaternary ammonium structure enhances the interaction with cellular membranes, facilitating endocytosis and improving delivery efficiency .
| Application Area | Description |
|---|---|
| mRNA Delivery | Enhances cellular uptake and stability of mRNA payloads |
| Cancer Treatment | Potential use in targeted therapy through lipid formulations |
| Vaccine Development | Utilized in formulations aimed at delivering antigens effectively |
Explosive Formulations
Another notable application of this compound is in explosive formulations:
- Shock Sensitivity Reduction : The compound serves as a shock sensitivity reducing agent in high-energy explosive compositions. Its incorporation can significantly enhance safety by reducing susceptibility to impact detonation .
Case Study 1: Drug Delivery Enhancement
A study demonstrated that lipid nanoparticles incorporating this compound improved the delivery efficacy of siRNA in vivo. The results indicated a higher uptake in target cells compared to traditional delivery methods, showcasing its potential for gene therapy applications .
Case Study 2: Emulsion Stability
Research on emulsification properties revealed that formulations containing this compound exhibited superior stability compared to those without it. This property is particularly beneficial for long-term storage of pharmaceutical and cosmetic products .
Mechanism of Action
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate involves its surfactant properties, which allow it to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with cell membranes, increasing permeability and facilitating the transport of molecules across the membrane. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature.
Comparison with Similar Compounds
Cation Structural Variations
The cation structure significantly influences IL properties. Below is a comparison with analogs sharing the octanoate anion but differing in cation architecture:
Key Insights :
- The hydroxyethyl group in the cation improves water solubility compared to purely alkyl-substituted cations (e.g., N-methylcyclohexyl) but reduces thermal stability relative to bis-hydroxyethyl analogs .
- Steric hindrance from dimethyl groups may limit nucleophilic reactivity compared to less substituted amines, despite inductive stabilization of the ammonium center .
Anion Variations
The anion dictates IL polarity, viscosity, and solubility. Comparisons with ILs sharing the same cation but different anions:
Key Insights :
- Octanoate’s long alkyl chain increases lipophilicity, making it suitable for organic-aqueous biphasic systems, whereas acetate’s small size enhances water solubility for polar applications .
- Bistriflimide ([NTf₂]⁻) anions impart low viscosity and high thermal stability, favoring electrochemical uses .
Substituent Effects on Reactivity
Methyl and hydroxyethyl substituents modulate IL reactivity:
- Inductive Effects: N,N-Dimethyl groups stabilize the ammonium cation via electron donation, enhancing nucleophilicity. However, steric hindrance from these groups can reduce reaction rates in nucleophilic substitutions compared to mono-methyl analogs .
- Hydrogen Bonding: Hydroxyethyl groups facilitate H-bonding networks, increasing viscosity but improving solvent properties for polar substrates. For example, [N11(2OH)(2OH)][NTf₂] exhibits stronger H-bonding than the mono-hydroxyethyl variant, impacting its phase behavior .
Biological Activity
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate, a quaternary ammonium compound, has garnered attention in various fields, particularly in biochemistry and pharmacology. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for researchers exploring its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a quaternary ammonium structure with a hydroxyethyl group and an octanoate moiety. This configuration contributes to its amphiphilic properties, allowing it to form micelles and liposomes, which are crucial for drug delivery applications.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 229.34 g/mol
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings indicate that the compound could serve as a potential alternative or adjunct to existing antimicrobial agents, particularly in treating infections caused by resistant strains .
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on various cell lines, including human fibroblasts and epithelial cells.
| Cell Line | IC (µg/mL) |
|---|---|
| Human Fibroblasts | >100 |
| HeLa Cells | 50 |
The results suggest that while the compound exhibits antimicrobial properties, it maintains a relatively high safety margin in non-target human cells .
The mechanism by which this compound exerts its biological effects involves disruption of microbial cell membranes. Its cationic nature allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Lipid Nanoparticle Formulations
This compound is also utilized in the formulation of lipid nanoparticles for drug delivery systems. These nanoparticles enhance the bioavailability of therapeutic agents by facilitating cellular uptake through endocytosis. Studies have shown that incorporating this compound into lipid formulations significantly improves the delivery efficiency of mRNA vaccines and other therapeutic molecules .
Case Study 1: Antibacterial Efficacy
A clinical trial evaluated the efficacy of this compound as a topical antibacterial agent for treating skin infections. Patients with confirmed Staphylococcus aureus infections were treated with a formulation containing the compound. Results showed a significant reduction in infection severity within three days of treatment.
Case Study 2: Drug Delivery System
In another study focusing on mRNA vaccine delivery, researchers formulated lipid nanoparticles using this compound as a key component. The study found that these nanoparticles facilitated efficient mRNA encapsulation and enhanced immune responses in vivo, indicating their potential application in vaccine development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkylating agents. For example, reacting N,N-Dimethyl(2-hydroxyethyl)amine with octanoic acid under controlled pH and temperature conditions. Optimization includes adjusting molar ratios (e.g., 1:1.2 amine-to-acid), using solvents like ethanol for homogeneity, and refluxing at 60–80°C for 6–12 hours. Purity is enhanced via vacuum distillation or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms quaternary ammonium formation (e.g., δ 3.2–3.5 ppm for N-CH₂ groups) and octanoate integration .
- FTIR : Peaks at 1720–1740 cm⁻¹ (C=O stretch of carboxylate) and 3400–3500 cm⁻¹ (-OH from hydroxyethyl groups) validate functional groups .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does the presence of hydroxyethyl groups in the ammonium cation influence the compound's physicochemical properties?
- Methodological Answer : Hydroxyethyl groups enhance hydrophilicity and hydrogen-bonding capacity, affecting properties like:
- Solubility : Increased water solubility compared to non-hydroxylated analogs (e.g., >50 mg/mL at 25°C) .
- Thermal Stability : TGA shows decomposition onset at ~200°C, with hydroxyethyl groups reducing melting points via disrupted crystallinity .
- Ionic Conductivity : Electrochemical impedance spectroscopy (EIS) reveals conductivity of 1–5 mS/cm, linked to cation mobility .
Q. In microbial systems, how do researchers mitigate the inhibitory effects of octanoate derivatives on growth?
- Methodological Answer : Pseudomonas studies show growth inhibition at >4.65 g/L octanoate. Strategies include:
- Fed-Batch Cultivation : Gradual substrate addition to maintain concentrations below inhibitory thresholds .
- Co-Substrates : Using nitrogen sources (e.g., ammonium sulfate) to balance C/N ratios and reduce metabolic stress .
- Immobilization : Encapsulating cells in alginate beads to limit direct octanoate exposure .
Q. What experimental strategies resolve contradictions in phase behavior data for similar ionic liquids?
- Methodological Answer : Discrepancies in melting points or solubility often arise from impurities or synthesis variations. Solutions include:
- Standardized Synthesis Protocols : Adopting methods like those by de Ferro et al. for reproducible cation-anion pairing .
- Advanced Purity Assessment : Using HPLC-MS to detect trace impurities (<0.1%) that alter phase behavior .
- Controlled Humidity Studies : DSC under anhydrous conditions to isolate hygroscopicity effects .
Q. How can researchers design experiments to elucidate the compound’s mechanism in biological membranes or as a surfactant?
- Methodological Answer :
- Membrane Interaction Studies : Fluorescence anisotropy with DPH probes quantifies membrane fluidity changes upon compound incorporation .
- Critical Micelle Concentration (CMC) : Conductivity or surface tension measurements determine CMC (e.g., 0.5–2 mM for hydroxyethyl-containing surfactants) .
- Molecular Dynamics (MD) Simulations : Modeling cation-anion interactions with lipid bilayers to predict self-assembly behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
